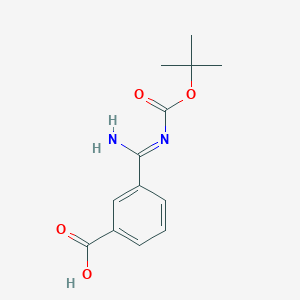
3-(Boc-amidino)-benzoic acid
概要
説明
“3-(Boc-amidino)-benzoic acid” is a compound that involves the Boc (tert-butyl carbamate) group. The Boc group is a common protecting group for amines in organic synthesis and peptide synthesis . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .
Synthesis Analysis
The synthesis of Boc-protected amines and amino acids involves the reaction with a base and the anhydride Boc2O . This process can be conducted under either aqueous or anhydrous conditions . Various methods have been developed for the Boc protection of amines, including the use of catalysts and solvent-free media .
Molecular Structure Analysis
The 3D structure of Boc-compounds has been determined by X-ray crystallography . Evidence for strong interaction of their acyl and Boc-substituents with nitrogen was noticed in both molecules .
Chemical Reactions Analysis
The Boc group is stable towards most nucleophiles and bases . It can be cleaved by mild acidolysis . An efficient and sustainable method for N-Boc deprotection has been described, which uses a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) as a reaction medium plus catalyst .
科学的研究の応用
Green Chemistry and Catalysis
- Greener Synthesis : A study by Arce et al. (2015) explores the boric acid catalyzed amidation of benzoic acid, demonstrating a high-yielding and environmentally friendly approach to amide synthesis. This experiment highlights the importance of green chemistry principles in the synthesis process, potentially applicable to compounds like "3-(Boc-amidino)-benzoic acid" (Arce et al., 2015).
- Boronic Acid Catalysis : Hall (2019) discusses the use of boronic acids as catalysts for the formation of amides from amines, along with other organic reactions. The study emphasizes the role of boronic acids in enabling electrophilic and nucleophilic modes of activation under mild conditions, which could be relevant for reactions involving "3-(Boc-amidino)-benzoic acid" (Hall, 2019).
Synthesis of Peptide Amides and Complex Amides
- Peptide Amides Synthesis : Hammer et al. (2009) demonstrate a practical approach to the solid-phase synthesis of C-terminal peptide amides under mild conditions, utilizing photolysable anchoring linkages. This method could be applied to synthesize peptide amides involving "3-(Boc-amidino)-benzoic acid" (Hammer et al., 2009).
- Complex Amide Synthesis : Sabatini et al. (2017) report a novel protocol for the amidation of carboxylic acids and amines using a simple borate ester catalyst, showcasing a significant improvement in efficiency and safety for the synthesis of complex amides. This method's broad substrate scope includes potential applications for "3-(Boc-amidino)-benzoic acid" (Sabatini et al., 2017).
Mechanistic Studies and Catalytic Applications
- Amide Formation Mechanism : Nakajima and Ikada (1995) investigate the mechanism of amide formation by carbodiimide in aqueous media, providing insights into the conditions favoring amide formation, which could inform reactions involving "3-(Boc-amidino)-benzoic acid" (Nakajima & Ikada, 1995).
- Nickel-Catalyzed C-N Bond Activation : Liu et al. (2016) explore the Ni-catalyzed activation of amide C-N bonds, leading to high-selectivity conversions of amides into esters and ketones. This study provides valuable insights into the catalytic processes that could apply to "3-(Boc-amidino)-benzoic acid" derivatives (Liu et al., 2016).
Safety and Hazards
将来の方向性
A recent study describes an efficient and sustainable method for N-Boc deprotection using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst . This method allows the deprotection of a wide variety of N-Boc derivatives in excellent yields, offering a promising approach for future research and applications .
作用機序
Target of Action
Boc-protected amines are commonly used in many multi-step syntheses , suggesting that the compound could interact with a variety of biological targets.
Mode of Action
The mode of action of 3-(Boc-amidino)-benzoic acid involves the Boc (tert-butyl carbamate) group. This group plays a pivotal role in the synthesis of multifunctional targets . The Boc group can be cleaved by mild acidolysis , allowing the compound to interact with its targets.
Biochemical Pathways
The biochemical pathways affected by 3-(Boc-amidino)-benzoic acid are likely related to its role in the synthesis of multifunctional targets . For example, it may be involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Result of Action
The result of the action of 3-(Boc-amidino)-benzoic acid is the formation of multifunctional targets through the synthesis process . The cleavage of the Boc group allows the compound to interact with its targets, leading to various molecular and cellular effects.
Action Environment
The action of 3-(Boc-amidino)-benzoic acid can be influenced by various environmental factors. For instance, the Boc group can be cleaved by mild acidolysis , suggesting that the compound’s action, efficacy, and stability could be affected by the acidity of the environment. Additionally, the Suzuki–Miyaura cross-coupling reaction, in which the compound may be involved, requires specific reaction conditions .
特性
IUPAC Name |
3-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-13(2,3)19-12(18)15-10(14)8-5-4-6-9(7-8)11(16)17/h4-7H,1-3H3,(H,16,17)(H2,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXHOIOEASCVLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N=C(C1=CC(=CC=C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/N=C(/C1=CC(=CC=C1)C(=O)O)\N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




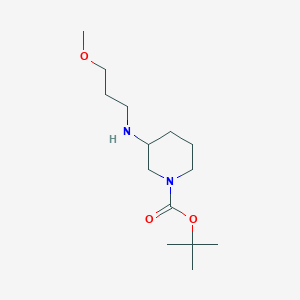
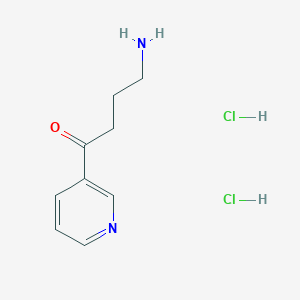
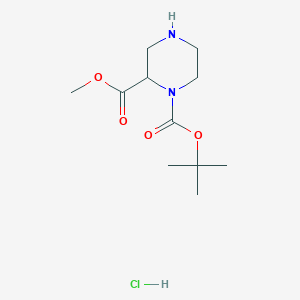
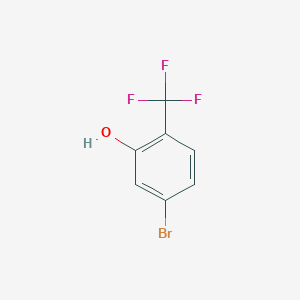
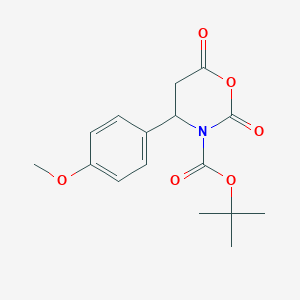
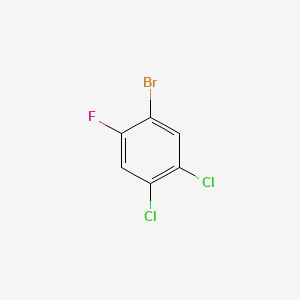
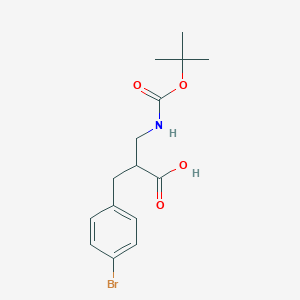
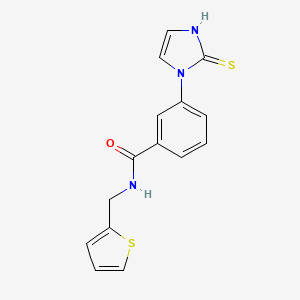
![3-(2-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1520684.png)


![tert-Butyl 3-amino-6-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1520689.png)
